3,4-Dimethyl-2'-iodobenzophenone
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Overview
Description
3,4-Dimethyl-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where the phenyl rings are substituted with methyl groups at the 3 and 4 positions and an iodine atom at the 2’ position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2’-iodobenzophenone typically involves the iodination of 3,4-dimethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dimethyl-2’-iodobenzophenone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2’-iodobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are frequently employed reducing agents.
Major Products Formed
Substitution: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Products include 3,4-dimethyl-2’-iodobenzhydrol.
Scientific Research Applications
3,4-Dimethyl-2’-iodobenzophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2’-iodobenzophenone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity. Additionally, the carbonyl group in the benzophenone moiety can form hydrogen bonds or participate in nucleophilic addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzophenone: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodobenzophenone: Lacks the methyl groups, which can affect its steric and electronic properties.
4-Iodo-3-methylbenzophenone: Has only one methyl group, leading to variations in its chemical behavior and applications.
Uniqueness
3,4-Dimethyl-2’-iodobenzophenone is unique due to the presence of both methyl groups and the iodine atom, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJASIFGSPEEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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